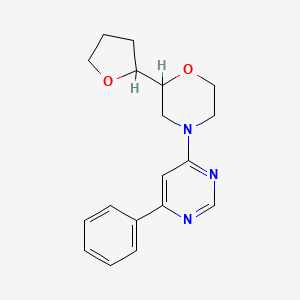
2-(Oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and drug development.
Mecanismo De Acción
The mechanism of action of 2-(Oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine involves the inhibition of specific enzymes and proteins involved in cell growth and proliferation. It has been found to target the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting CK2, 2-(Oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(Oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the brain, which can have neuroprotective effects. In addition, it has been found to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine in lab experiments include its potential as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have neuroprotective effects and can inhibit the growth of cancer cells. However, the limitations of using this compound in lab experiments include the need for further research to determine its efficacy and safety in humans.
Direcciones Futuras
There are several future directions for the research and development of 2-(Oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine. One direction is to further investigate its potential as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its mechanism of action in more detail to better understand how it targets specific enzymes and proteins involved in cell growth and proliferation. Additionally, further research is needed to determine its efficacy and safety in humans, which could lead to the development of new drugs and treatments for various diseases.
Métodos De Síntesis
The synthesis of 2-(Oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine involves the reaction of oxirane-2-carboxylic acid with 6-phenylpyrimidin-4-ylamine in the presence of morpholine and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain a high yield of the desired compound.
Aplicaciones Científicas De Investigación
2-(Oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine has shown potential as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cell growth and proliferation. In addition, it has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Propiedades
IUPAC Name |
2-(oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-2-5-14(6-3-1)15-11-18(20-13-19-15)21-8-10-23-17(12-21)16-7-4-9-22-16/h1-3,5-6,11,13,16-17H,4,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLGXSDRFWJPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2CN(CCO2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Methyl-1,2-oxazol-4-yl)-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]methanone](/img/structure/B7436766.png)
![6-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B7436781.png)
![1H-indol-2-yl-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone](/img/structure/B7436782.png)
![Methyl 4-[3-methyl-4-[(2-methyloxolan-3-yl)methyl]piperazin-1-yl]benzoate](/img/structure/B7436792.png)
![3-[[4-[(6-Fluoro-5-methylpyrimidin-4-yl)amino]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7436794.png)
![Methyl 2-[[2-(3-chloro-4-hydroxyphenyl)acetyl]-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7436799.png)
![2-[3-[(4-Ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-2-hydroxypropoxy]benzonitrile](/img/structure/B7436800.png)
![N-(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)-1-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B7436801.png)
![4-N-(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)cyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid](/img/structure/B7436815.png)
![N-[1-(1-ethyl-6-oxopiperidine-3-carbonyl)-3-methylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7436816.png)
![N-[1-[2-(3-benzylimidazol-4-yl)acetyl]-3-methylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7436836.png)
![sodium;4-[[1-(1H-benzimidazol-2-yl)-2-methylpropyl]amino]-2,2-diethyl-4-oxobutanoate](/img/structure/B7436853.png)
![6-[1-(3,4-dihydro-1H-isochromen-5-ylmethyl)pyrrolidin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B7436869.png)
![4-[1-[(3R)-oxolan-3-yl]triazol-4-yl]-2-(2-phenylpropan-2-yl)-1,3-thiazole](/img/structure/B7436875.png)